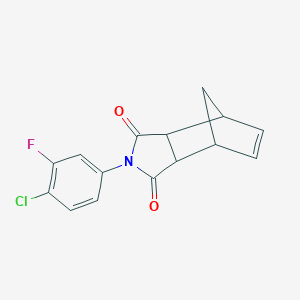

2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione, also known as PF-06463922, is a novel small molecule drug candidate that has been developed for the treatment of cancer. This compound belongs to the class of isoindoline-1,3-dione derivatives and has shown promising results in preclinical studies.

Mecanismo De Acción

2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, which are essential for the transcription of genes involved in cell proliferation and survival. This leads to the downregulation of oncogenic pathways and the induction of apoptosis in cancer cells.

Biochemical and Physiological Effects:

2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has been shown to exhibit potent antiproliferative activity in a variety of cancer cell lines, including those derived from leukemia, lymphoma, multiple myeloma, and solid tumors. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is its specificity for BET proteins, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the genetic background of the cells. In addition, the optimal dosing and treatment regimen for 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione in clinical settings have not yet been established.

Direcciones Futuras

There are several potential future directions for the development and application of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione. One possible direction is the combination of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione with other anticancer agents to enhance its efficacy and overcome resistance mechanisms. Another direction is the exploration of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione as a therapeutic agent for other diseases, such as inflammatory disorders and neurological disorders, which are also associated with dysregulated gene expression. Finally, the development of more potent and selective BET inhibitors based on the structure of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione may lead to the discovery of novel anticancer drugs.

Métodos De Síntesis

The synthesis of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione involves the reaction of 4-chloro-3-fluoroaniline with diethyl malonate to form the corresponding malonic acid ester, which is then cyclized with phthalic anhydride in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of chemical transformations to yield the final compound.

Aplicaciones Científicas De Investigación

2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the activity of a protein called bromodomain and extra-terminal domain (BET) proteins, which play a crucial role in the regulation of gene expression. BET proteins are overexpressed in many types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Propiedades

Nombre del producto |

2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione |

|---|---|

Fórmula molecular |

C15H11ClFNO2 |

Peso molecular |

291.7 g/mol |

Nombre IUPAC |

4-(4-chloro-3-fluorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C15H11ClFNO2/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(18)20/h1-4,6-8,12-13H,5H2 |

Clave InChI |

NNVKDSNEMPRCPH-UHFFFAOYSA-N |

SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)F |

SMILES canónico |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(2-methoxy-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297685.png)

![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297686.png)

![ethyl 2-[(2-isopropoxy-1-naphthyl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297687.png)

![ethyl 2-(3-methoxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297690.png)

![methyl 2-[(4-methoxy-1-naphthyl)methylene]-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297693.png)

![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(3-methoxy-2-propoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297694.png)

![methyl 2-(2,3-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297696.png)

![methyl 2-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297697.png)

![ethyl 2-(2-ethoxy-3-methoxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297698.png)

![ethyl 2-(2,3-dichlorobenzylidene)-5-(3-methoxy-2-propoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297703.png)

![ethyl 2-(4-hydroxy-3-methoxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297704.png)

![methyl 2-(5-bromo-2-hydroxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297705.png)

![{4-[(6-(ethoxycarbonyl)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B297706.png)